2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione
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Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C26H23N5O2 and its molecular weight is 437.503. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19N5O2
- Molecular Weight : 365.40 g/mol
The structure features a naphthalene backbone with a benzo[d][1,2,3]triazole moiety and a diethylamino group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzotriazole exhibit significant anticancer properties. For instance, related compounds have shown antiproliferative effects against various human cancer cell lines. The compound in focus may potentially act as a histone deacetylase inhibitor, similar to other benzotriazole derivatives which have demonstrated IC50 values in the nanomolar range against cancer cells .
Antimicrobial Activity
Compounds containing the benzotriazole framework have also been reported to possess antimicrobial properties. They may inhibit bacterial growth through various mechanisms including disruption of cell membranes or interference with metabolic pathways. Specific studies on similar structures have shown promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
In related research, anti-inflammatory activities were noted in compounds containing similar structural motifs. The presence of electron-withdrawing groups has been linked to enhanced anti-inflammatory effects in benzodiazepine derivatives . While specific data on the compound is limited, it is reasonable to hypothesize that it may exhibit similar properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Benzotriazole Moiety : This can be achieved through reactions involving o-phenylenediamine and appropriate carboxylic acids or derivatives.
- Naphthalene Derivative Synthesis : The naphthalene core can be synthesized via Friedel-Crafts acylation followed by functionalization.
- Final Coupling : The final product is obtained by coupling the benzotriazole and naphthalene components using standard amine coupling techniques.
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study 1 : A study on a related benzotriazole derivative demonstrated significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study 2 : Investigation into antimicrobial activity revealed that modifications in the diethylamine group significantly influenced the potency against specific bacterial strains.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-[4-(diethylamino)anilino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-3-30(4-2)18-15-13-17(14-16-18)27-23-24(31-22-12-8-7-11-21(22)28-29-31)26(33)20-10-6-5-9-19(20)25(23)32/h5-16,27H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKNTHVILHOGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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